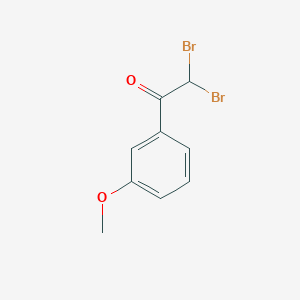
2,2-Dibromo-1-(3-methoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dibromo-1-(3-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H8Br2O2 It is a brominated derivative of acetophenone, featuring two bromine atoms and a methoxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dibromo-1-(3-methoxyphenyl)ethanone can be synthesized through the bromination of 1-(3-methoxyphenyl)ethanone. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as acetic acid or chloroform. The reaction is carried out under controlled conditions, often at room temperature or slightly elevated temperatures, to ensure the selective bromination at the alpha position of the carbonyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of bromine and other reagents to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
2,2-Dibromo-1-(3-methoxyphenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Reduction Reactions: The compound can be reduced to form 1-(3-methoxyphenyl)ethanone or other derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium thiolate or primary amines in the presence of a base.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of thioethers or amines.
Reduction: Formation of 1-(3-methoxyphenyl)ethanone.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
2,2-Dibromo-1-(3-methoxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dibromo-1-(3-methoxyphenyl)ethanone involves its reactivity with nucleophiles and its ability to undergo various chemical transformations. The bromine atoms make the compound highly reactive, allowing it to participate in substitution and reduction reactions. The methoxy group can also influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dibromo-1-(4-bromophenyl)ethanone
- 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone
- 2-Bromo-1-(3-methoxyphenyl)ethanone
Uniqueness
2,2-Dibromo-1-(3-methoxyphenyl)ethanone is unique due to the presence of both bromine atoms and a methoxy group, which confer distinct reactivity and properties. Compared to similar compounds, it offers a unique combination of electronic and steric effects, making it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C9H8Br2O2 |
|---|---|
Molecular Weight |
307.97 g/mol |
IUPAC Name |
2,2-dibromo-1-(3-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H8Br2O2/c1-13-7-4-2-3-6(5-7)8(12)9(10)11/h2-5,9H,1H3 |
InChI Key |
ZJVSEQDOKDSHPU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


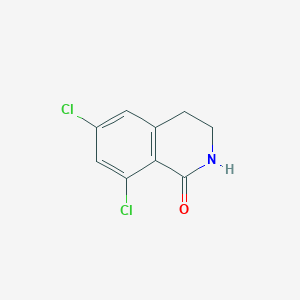
![(4R,5S,6R)-4,5,6-Tris(benzyloxy)-3-[(benzyloxy)methyl]-2-cyclohexenone](/img/structure/B13696902.png)
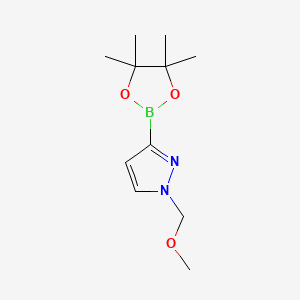
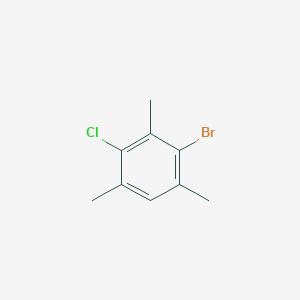
![2-[1-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-5-isoindolinyl]-4-piperidyl]acetaldehyde](/img/structure/B13696918.png)
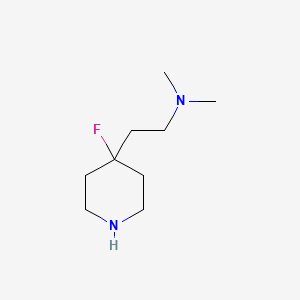
![20-Amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]-3,6,9,12,15,18-hexaoxaicosan-1-amide](/img/structure/B13696927.png)
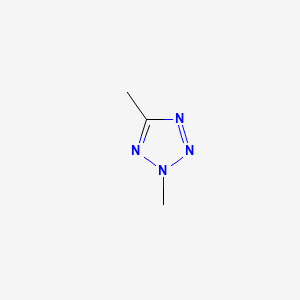

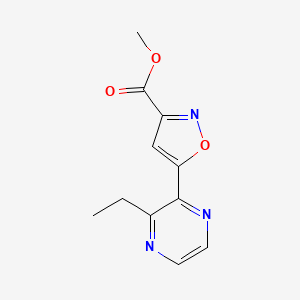
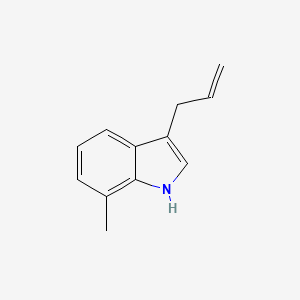
![8-Bromo-6-chloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B13696977.png)
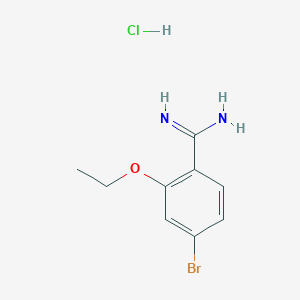
![4-Cbz-N-[2-(2-hydroxyethoxy)ethyl]butanamide](/img/structure/B13696991.png)
